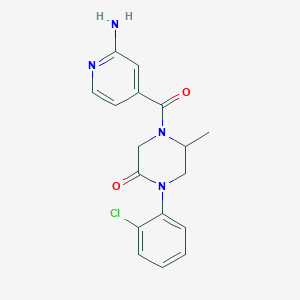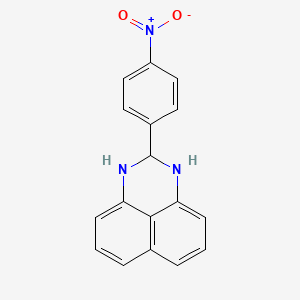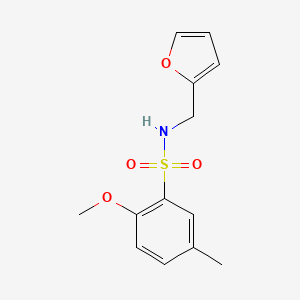![molecular formula C16H21N3O4S B5613383 N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5613383.png)
N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds often involves complex reactions, such as the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, yielding various dihydrooxazolyl and oxazolium derivatives under specific conditions (Bondarenko et al., 2015). This indicates a multi-step synthesis process, which may include cyclization, substitution, and reduction steps to incorporate the desired functional groups.
Molecular Structure Analysis
The structure of related compounds, such as Schiff bases containing isoxazolyl and sulfonamide groups, is characterized by intramolecular hydrogen bonding and potential for π-π stacking interactions, as seen in the crystal structure analysis of similar compounds (Subashini et al., 2009). These structural features significantly influence the chemical reactivity and interaction capabilities of the molecule.
Chemical Reactions and Properties
The chemical reactivity of compounds with similar functional groups often involves interactions with biological targets through hydrogen bonding and hydrophobic interactions, as suggested by their use in medicinal chemistry for the synthesis of anti-inflammatory and anticancer agents (Gangapuram et al., 2009). The presence of sulfonamide and isoxazolyl groups is key to these interactions.
Propriétés
IUPAC Name |
3-[(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methylsulfamoyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-8-17-16(20)12-6-5-7-15(9-12)24(21,22)18-11-14-10-13(4-2)19-23-14/h3,5-7,9,14,18H,1,4,8,10-11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXDBJOPGMOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613314.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5613320.png)
![2,6-bis[(2-pyridinylthio)methyl]pyridine](/img/structure/B5613322.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclohexanecarboxylate](/img/structure/B5613325.png)


![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5613344.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5613360.png)
![(3S)-N,N-dimethyl-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]azepan-3-amine](/img/structure/B5613367.png)

![3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5613391.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5613392.png)
![(1S*,5R*)-3-{[4-(dimethylamino)phenyl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613405.png)
